molecular formula C9H11Cl3Si2 B14480130 1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene

1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene

Cat. No.: B14480130
M. Wt: 281.7 g/mol
InChI Key: ZTAQKBCQGZLRRZ-UHFFFAOYSA-N
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Description

Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloromethyl and phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane typically involves the reaction of 4-chlorophenylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include alkoxy- or amino-substituted silanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include various silanes with different substituents.

Scientific Research Applications

Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.

    Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic substrates, and the pathways involved often include nucleophilic substitution and oxidative addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the phenyl group.

    Chlorodimethylsilane: Similar but has two methyl groups instead of one chloromethyl group.

    Dimethyldichlorosilane: Similar but has two chlorine atoms attached to the silicon atom.

Uniqueness

Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C9H11Cl3Si2

Molecular Weight

281.7 g/mol

InChI

InChI=1S/C9H11Cl3Si2/c1-14(2,12)8-5-3-7(4-6-8)13-9(10)11/h3-6,9H,1-2H3

InChI Key

ZTAQKBCQGZLRRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si]C(Cl)Cl)Cl

Origin of Product

United States

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